4-methyl-N-(2-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-methyl-N-(2-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of 4-methyl-N-(2-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 2-nitroaniline with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is followed by the introduction of a carboxamide group at the 5-position of the thiadiazole ring. The synthetic route can be summarized as follows:
Formation of Thiadiazole Ring: 2-nitroaniline reacts with thiosemicarbazide in the presence of an acid catalyst to form the thiadiazole ring.
Introduction of Carboxamide Group: The thiadiazole intermediate is then reacted with an appropriate carboxylic acid derivative to introduce the carboxamide group at the 5-position.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
4-methyl-N-(2-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as iron powder and ammonium chloride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Condensation: The carboxamide group can participate in condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common reagents and conditions used in these reactions include reducing agents like iron powder, acids for catalysis, and various nucleophiles for substitution reactions. Major products formed from these reactions include amino derivatives, substituted thiadiazoles, and imine derivatives.
Scientific Research Applications
4-methyl-N-(2-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an antimicrobial and anticancer agent. Thiadiazole derivatives are known to exhibit a wide range of biological activities, making them valuable in drug discovery and development.
Material Science: Thiadiazole derivatives are used in the development of organic semiconductors and other advanced materials due to their unique electronic properties.
Biological Research: The compound is used as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiadiazole ring can also interact with proteins and nucleic acids, affecting their function and leading to various biological outcomes.
Comparison with Similar Compounds
4-methyl-N-(2-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives, such as:
4-methyl-N-(2-nitrophenyl)benzenesulfonamide: This compound has a similar structure but contains a sulfonamide group instead of a carboxamide group. It exhibits different biological activities and applications.
2-nitro-N-(quinazolin-8-yl)benzenesulfonamide: Another thiadiazole derivative with a quinazoline moiety, used in different research applications.
(4-nitrophenyl)sulfonyltryptophan: A sulfonamide derivative with a tryptophan moiety, used in biochemical studies.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
4-methyl-N-(2-nitrophenyl)thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3S/c1-6-9(18-13-12-6)10(15)11-7-4-2-3-5-8(7)14(16)17/h2-5H,1H3,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZVUZPZLJUBBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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